molecular formula C21H20N8O4 B12063704 dG-C8-AaC

dG-C8-AaC

Cat. No.: B12063704
M. Wt: 448.4 g/mol
InChI Key: ZRBVUIRPSABEGI-UHFFFAOYSA-N
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Description

The compound 2-Amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one, commonly referred to as dG-C8-AaC, is a DNA adduct formed by the interaction of aromatic amines with the C8 position of guanine bases in DNA. This compound is of significant interest due to its implications in mutagenesis and carcinogenesis, as it can lead to various mutational outcomes depending on its placement within DNA sequences .

Chemical Reactions Analysis

Types of Reactions: dG-C8-AaC undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and reactivity of the compound in different environments .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of oxidized guanine derivatives, while substitution reactions can result in various substituted guanine compounds .

Scientific Research Applications

dG-C8-AaC has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions and stability of DNA adducts. In biology and medicine, it is of interest due to its role in mutagenesis and carcinogenesis, making it a valuable tool for cancer research and early diagnosis . Additionally, this compound is used in the development of molecular probes for detecting DNA lesions .

Mechanism of Action

Properties

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBVUIRPSABEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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